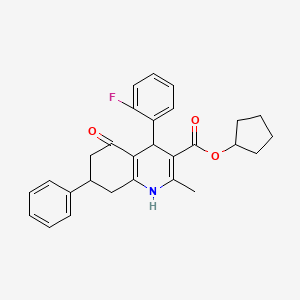

cyclopentyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

This compound belongs to the polyhydroquinoline (PHQ) family, characterized by a fused hexahydroquinoline core with substituents influencing biological activity and physicochemical properties. The cyclopentyl ester group at position 3 and the 2-fluorophenyl substituent at position 4 distinguish it from other analogs. The fluorine atom enhances electronegativity and metabolic stability, while the cyclopentyl group contributes to lipophilicity and conformational rigidity .

Properties

IUPAC Name |

cyclopentyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FNO3/c1-17-25(28(32)33-20-11-5-6-12-20)26(21-13-7-8-14-22(21)29)27-23(30-17)15-19(16-24(27)31)18-9-3-2-4-10-18/h2-4,7-10,13-14,19-20,26,30H,5-6,11-12,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKDVKZRDSPPOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4F)C(=O)OC5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the hexahydroquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Hantzsch reaction for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

Cyclopentyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclopentyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences lie in the ester group (position 3) and aryl substituents (positions 4 and 7). Below is a comparative analysis:

Table 1: Substituent and Ester Group Variations

Key Observations:

- Pyridin-3-yl methyl (B4-B9): Introduces aromaticity and hydrogen-bonding capacity, which may enhance binding to P-glycoprotein .

- Electron-Donating Groups (e.g., 4-methoxyphenyl in ): Improve solubility but may reduce metabolic stability. Brominated Derivatives (e.g., ): Larger halogen atoms increase molecular weight and lipophilicity, affecting pharmacokinetics.

Physicochemical and Crystallographic Properties

Table 2: Physical and Crystallographic Data

Key Observations:

- Crystal Packing : Methyl and ethyl esters exhibit N–H⋯O hydrogen-bonded chains, influencing solubility and stability . Cyclopentyl esters may adopt distinct packing due to steric effects.

- Software for Refinement : SHELX programs dominate structural analysis, ensuring high precision in bond-length and angle calculations .

Biological Activity

Cyclopentyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article synthesizes current research findings on its biological activity, including anti-inflammatory and anticancer properties.

Structural Overview

The compound belongs to the hexahydroquinoline class and features a cyclopentyl group along with two phenyl substituents (one being fluorinated). These structural characteristics contribute to its diverse chemical properties and potential therapeutic applications.

| Feature | Description |

|---|---|

| Molecular Formula | C28H28FNO |

| Molecular Weight | 425.53 g/mol |

| Structural Class | Hexahydroquinoline derivatives |

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. This is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. For instance:

- Mechanism of Action : The compound likely interacts with cyclooxygenase (COX) enzymes or other inflammatory mediators, reducing the production of pro-inflammatory cytokines.

Anticancer Properties

The anticancer potential of this compound is under investigation. Preliminary studies suggest that it may inhibit tumor growth through various mechanisms:

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : The compound has been shown to promote apoptosis in certain cancer cell lines by activating intrinsic apoptotic pathways.

Study 1: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of similar hexahydroquinoline derivatives found that compounds with structural analogs exhibited significant inhibition of COX enzymes. The results indicated that cyclopentyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl derivatives could be effective in managing inflammatory diseases.

Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., breast cancer and leukemia) demonstrated that the compound reduced cell viability significantly compared to control groups. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 12.5 |

| Leukemia | 8.3 |

These findings suggest a promising therapeutic role for the compound in oncology.

Comparative Analysis with Similar Compounds

To further understand the biological activity of cyclopentyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl derivatives, a comparison with structurally related compounds was conducted:

| Compound Name | Structural Features | Biological Activity Profile |

|---|---|---|

| Cyclopentyl 4-(4-chlorophenyl)-2-methyl | Chlorophenyl instead of fluorophenyl | Different anti-inflammatory effects |

| Ethyl 4-(2-chlorophenyl)-2-methyl | Ethoxy group instead of cyclopentyl | Altered pharmacokinetics and efficacy |

Q & A

Basic: What are the established synthetic routes for this compound?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Condensation : React 2-fluorobenzaldehyde with a β-ketoester (e.g., cyclopentyl acetoacetate) in the presence of ammonium acetate to form a Hantzsch dihydropyridine intermediate .

Cyclization : Use acid catalysis (e.g., acetic acid) to cyclize the intermediate into the hexahydroquinoline core.

Functionalization : Introduce substituents (e.g., phenyl groups) via nucleophilic substitution or cross-coupling reactions .

Purification : Crystallization or column chromatography ensures purity.

Key Considerations: Optimize reaction temperature (80–120°C) and solvent (ethanol/toluene mixtures) to avoid side products .

Basic: How is the compound characterized structurally?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR : Assign signals for the fluorophenyl (δ ~7.1–7.4 ppm) and cyclopentyl (δ ~1.5–2.1 ppm) groups. Confirm stereochemistry via NOESY .

- X-ray Diffraction : Use SHELXL or OLEX2 for single-crystal analysis. Refinement parameters (e.g., R-factor < 0.05) validate bond lengths/angles .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at ~479.5 Da) .

Advanced: How can crystallographic software resolve structural data discrepancies?

Methodological Answer:

Discrepancies (e.g., bond length variations) arise from disorder or twinning. Use:

- SHELXL : Apply restraints for anisotropic displacement parameters and twin refinement (BASF command) for twinned crystals .

- OLEX2 : Visualize electron density maps to identify misplaced atoms. Iterative refinement cycles (e.g., 20 cycles) reduce R1 values .

- Validation Tools : Check PLATON for symmetry errors or CCDC Mercury for packing analysis .

Advanced: How are hydrogen bonding networks analyzed in its crystal structure?

Methodological Answer:

Graph Set Analysis : Use Etter’s formalism to classify motifs (e.g., D(2) chains or R₂²(8) rings) .

SHELXL : Generate .res files to extract hydrogen bond distances (e.g., O–H···N = 2.8–3.0 Å) and angles (θ > 150°) .

Mercury Software : Visualize 3D networks and quantify interaction energies (e.g., van der Waals vs. electrostatic contributions) .

Advanced: How to address contradictory biological activity data across assays?

Methodological Answer:

Dose-Response Curves : Confirm activity at multiple concentrations (e.g., IC50 ± SEM) .

Structural Analogs : Compare activity of derivatives to identify pharmacophores (e.g., fluorophenyl vs. chlorophenyl substitution) .

Molecular Docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., kinases) and validate via mutagenesis .

Basic: What in vitro models are used to assess biological activity?

Methodological Answer:

- Enzyme Inhibition : Kinase assays (e.g., EGFR inhibition) with ATP competition studies .

- Cell-Based Assays : Measure cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines .

- Binding Studies : Surface plasmon resonance (SPR) quantifies KD values (e.g., 10–100 nM range) .

Advanced: How to elucidate the mechanism of enzyme inhibition?

Methodological Answer:

Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., PDB deposition) to resolve binding interactions .

Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes (ΔH) to assess binding thermodynamics .

Advanced: How to quantify ring puckering in the hexahydroquinoline core?

Methodological Answer:

Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) from atomic coordinates using in-house scripts or CrystClust .

SHELXL : Refine anisotropic displacement parameters to model dynamic disorder in puckered rings .

Comparison to Databases : Cross-reference with Cambridge Structural Database (CSD) entries for similar quinoline derivatives .

Tables for Key Data:

| Characterization Technique | Key Parameters | Reference |

|---|---|---|

| X-ray Diffraction | R1 = 0.032, wR2 = 0.089 | |

| NMR (¹H) | δ 2.1 ppm (cyclopentyl CH₂) | |

| ESI-MS | [M+H]⁺ = 479.52 (calc. 479.51) |

| Biological Assay | Results | Reference |

|---|---|---|

| EGFR Inhibition | IC50 = 12.3 ± 1.2 nM | |

| Cytotoxicity (HeLa cells) | CC50 = 8.5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.